1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- is a chemical compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antiparasitic properties
Preparation Methods
The synthesis of 1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- typically involves the reaction of phenazine derivatives with appropriate amines under controlled conditions. The synthetic route may include steps such as nitration, reduction, and amide formation. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for potential anticancer activities.
Mechanism of Action
The mechanism by which 1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- exerts its effects involves interaction with molecular targets such as enzymes and receptors. It may inhibit specific pathways crucial for the survival of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Compared to other phenazine derivatives, 1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:
Phenazine-1-carboxamide: Known for its antifungal properties.
Phenazine-1,6-dicarboxylic acid: Used in the synthesis of various phenazine derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
103943-07-3 |
---|---|
Molecular Formula |
C18H20N4O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-6-methylphenazine-1-carboxamide |
InChI |
InChI=1S/C18H20N4O/c1-12-6-4-8-14-16(12)20-15-9-5-7-13(17(15)21-14)18(23)19-10-11-22(2)3/h4-9H,10-11H2,1-3H3,(H,19,23) |
InChI Key |
ODIILRLTODYZAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.